molecular formula C11H12F2O2S B14057704 1-(3-(Difluoromethoxy)-4-(methylthio)phenyl)propan-2-one

1-(3-(Difluoromethoxy)-4-(methylthio)phenyl)propan-2-one

Cat. No.: B14057704
M. Wt: 246.28 g/mol
InChI Key: HBRKVBPGODIURL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(Difluoromethoxy)-4-(methylthio)phenyl)propan-2-one is an organic compound with a complex structure that includes difluoromethoxy and methylthio groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Difluoromethoxy)-4-(methylthio)phenyl)propan-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-(difluoromethoxy)-4-(methylthio)benzaldehyde with a suitable ketone precursor under acidic or basic conditions to form the desired product. The reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the specific synthetic route chosen.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Difluoromethoxy)-4-(methylthio)phenyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

1-(3-(Difluoromethoxy)-4-(methylthio)phenyl)propan-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-(Difluoromethoxy)-4-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The difluoromethoxy and methylthio groups can influence the compound’s reactivity and binding affinity to biological targets, potentially leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(Difluoromethoxy)-2-(methylthio)phenyl)propan-2-one: Similar structure but with different substitution pattern on the aromatic ring.

    1-(3-(Trifluoromethoxy)-4-(methylthio)phenyl)propan-2-one: Contains a trifluoromethoxy group instead of a difluoromethoxy group.

Uniqueness

1-(3-(Difluoromethoxy)-4-(methylthio)phenyl)propan-2-one is unique due to the presence of both difluoromethoxy and methylthio groups, which can impart distinct chemical and biological properties compared to similar compounds

Properties

Molecular Formula

C11H12F2O2S

Molecular Weight

246.28 g/mol

IUPAC Name

1-[3-(difluoromethoxy)-4-methylsulfanylphenyl]propan-2-one

InChI

InChI=1S/C11H12F2O2S/c1-7(14)5-8-3-4-10(16-2)9(6-8)15-11(12)13/h3-4,6,11H,5H2,1-2H3

InChI Key

HBRKVBPGODIURL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)SC)OC(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.